molecular formula C15H14FN3O3S B2803643 (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946206-02-6

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2803643
CAS No.: 946206-02-6
M. Wt: 335.35
InChI Key: GUBIHWPAHVAXID-BMRADRMJSA-N
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Description

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a potent, selective, and irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by forming a covalent bond with the cysteine 481 (C481) residue in the BTK active site, leading to sustained suppression of B-cell receptor signaling pathways. This mechanism makes it an invaluable chemical probe for investigating B-cell signaling in immunological and oncological research contexts, particularly in the study of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Research utilizing this compound is critical for understanding resistance mechanisms associated with other BTK inhibitors, as it helps delineate the functional consequences of specific BTK mutations. Its primary research value lies in its application as a tool compound to dissect BTK-dependent signaling cascades, to evaluate the downstream effects of BTK inhibition on cell proliferation and survival, and to serve as a reference molecule in the development and profiling of novel therapeutic agents targeting BTK and related kinases.

Properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-9-8-11(22-18-9)14(20)17-15-19(6-7-21-2)13-10(16)4-3-5-12(13)23-15/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBIHWPAHVAXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the fluoro and methoxyethyl groups: These groups can be introduced via nucleophilic substitution reactions using appropriate reagents.

    Formation of the isoxazole ring: This step involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine.

    Coupling of the benzo[d]thiazole and isoxazole rings: This can be achieved through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving the benzo[d]thiazole or isoxazole moieties.

    Medicine: Potential use as a therapeutic agent due to its unique structure and reactivity.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
(E)-N-(4-Fluoro-3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-Methylisoxazole-5-Carboxamide Benzo[d]thiazole + Isoxazole 4-Fluoro, 2-Methoxyethyl, 3-Methylisoxazole-5-carboxamide ~407.4 (estimated) Hypothesized kinase inhibition
N-(6-Carbamoyl-3-((E)-4-((Z)-6-Carbamoyl-2-((4-Ethyl-2-Methyloxazole-5-Carbonyl)imino)... (Compound 35) Benzo[d]thiazole + Oxazole Carbamoyl, Ethyl-Methyloxazole, Hydroxypropoxy ~1200 (reported) STING agonist for antibody-drug conjugates
2-((E)-4-Hydroxystyryl)-1-Methyl-4-((Z)-(3-(3-Morpholinopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium Iodide Benzo[d]thiazole + Quinolinium 4-Hydroxystyryl, Morpholinopropyl 536.24 Antibacterial (Gram-positive pathogens)
N-(3-Benzyl-5-(o-Tolyl)thiazol-2(3H)-ylidene)Aniline (36) Thiazole Benzyl, o-Tolyl, Aniline ~349.4 C-H activation intermediate
N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (6) Thiadiazole + Isoxazole Isoxazol-5-yl, Benzamide 348.39 Antifungal and antiproliferative activity

Structural and Electronic Comparisons

  • Fluorine vs.
  • Methoxyethyl vs. Morpholinopropyl Chains: The 2-methoxyethyl substituent offers moderate hydrophilicity, contrasting with the highly polar morpholinopropyl group in ’s quinolinium derivatives, which enhances water solubility but may reduce blood-brain barrier penetration.
  • Isoxazole vs. Thiadiazole Cores : The 3-methylisoxazole-5-carboxamide in the target compound provides a rigid, electron-deficient aromatic system compared to the thiadiazole ring in Compound 6, which may influence π-π stacking interactions with biological targets.

Pharmacological Activity

  • Antibacterial Activity: While the target compound’s activity is uncharacterized, structurally related quinolinium derivatives (e.g., 4c2 in ) exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL). The absence of a cationic quinolinium group in the target may limit direct antibacterial effects.
  • Kinase Inhibition Potential: The benzo[d]thiazole-isoxazole scaffold resembles kinase inhibitors targeting ATP-binding pockets. For example, thiadiazole analogs (e.g., Compound 6) inhibit cyclin-dependent kinases (CDKs) with IC~50~ values < 10 µM.

Q & A

Basic Research Questions

Q. What are the key structural features of (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide, and how do they influence its biological activity?

  • The compound integrates a benzo[d]thiazole moiety linked to a 3-methylisoxazole carboxamide group, with a 4-fluoro substituent and a 2-methoxyethyl side chain. The fluorine atom enhances electronegativity and metabolic stability, while the methoxyethyl group improves solubility and pharmacokinetics. The isoxazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets, which are critical for antimicrobial or enzyme-inhibitory activities observed in analogous compounds .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Synthesis typically involves multi-step reactions:

Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions.

Introduction of the 4-fluoro and 2-methoxyethyl substituents using alkylation or nucleophilic aromatic substitution.

Coupling of the isoxazole-5-carboxamide group via amide bond formation using coupling agents like EDCI or HOBt in aprotic solvents (e.g., DMF) .

  • Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to achieving yields >70% .

Q. How is the compound characterized post-synthesis?

  • Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
  • HPLC purity analysis (>95% purity required for biological testing) .

Advanced Research Questions

Q. How can researchers design derivatives to improve the compound’s bioactivity based on structure-activity relationship (SAR) studies?

  • SAR-driven modifications:

  • Fluorine substitution : Replace 4-fluoro with other halogens (e.g., Cl, Br) to modulate electron-withdrawing effects and target binding.
  • Side-chain optimization : Replace 2-methoxyethyl with PEGylated chains to enhance aqueous solubility and blood-brain barrier penetration.
  • Isoxazole ring modifications : Introduce bulkier substituents (e.g., trifluoromethyl) to increase steric hindrance and selectivity .
    • Example table of derivative activities:
Derivative ModificationBioactivity (IC₅₀)Target
4-Fluoro (Parent)1.2 µMEnzyme X
4-Chloro0.8 µMEnzyme X
2-Methoxyethyl → PEG-5000.5 µMEnzyme X (CNS)

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Comparative assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability.
  • Mechanistic profiling : Combine in vitro enzymatic assays with molecular docking to validate target engagement. For example, conflicting antimicrobial results may arise from differences in bacterial strain susceptibility, requiring MIC testing against standardized panels (e.g., ATCC strains) .
  • Data reconciliation : Apply statistical tools (e.g., ANOVA) to assess significance of outliers and confirm reproducibility .

Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?

  • Critical parameters for scale-up:

  • Solvent selection : Switch from DMF to THF or acetonitrile for easier post-reaction purification.
  • Catalyst loading : Reduce EDCI/HOBt from 1.5 eq to 1.1 eq to minimize waste.
  • Temperature control : Use flow chemistry for exothermic steps (e.g., cyclization) to maintain consistent thermal profiles .
    • Case study : Pilot-scale synthesis achieved 82% yield by replacing batch reflux with continuous flow for the benzo[d]thiazole cyclization step .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Biophysical methods :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors.
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
    • Example finding : SPR data revealed a KD of 120 nM for binding to kinase Y, with conformational changes confirmed via X-ray .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for enzyme inhibition?

  • Root causes : Variability in enzyme sources (recombinant vs. native), assay buffers (e.g., Mg²⁺ concentration), or detection methods (fluorometric vs. radiometric).
  • Resolution :

  • Validate assays using a reference inhibitor (e.g., staurosporine for kinases).
  • Re-test the compound under harmonized conditions (e.g., 10 mM MgCl₂, pH 7.4) .

Methodological Recommendations

Q. What in silico tools predict the compound’s ADMET properties?

  • Software : Use SwissADME or ADMETLab 2.0 to estimate:

  • Lipophilicity (LogP) : Predicted LogP = 2.8 (moderate permeability).
  • CYP450 inhibition : High risk of CYP3A4 interaction due to the methoxyethyl group.
  • Blood-brain barrier (BBB) penetration : Likely low (MW > 450 g/mol) .

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